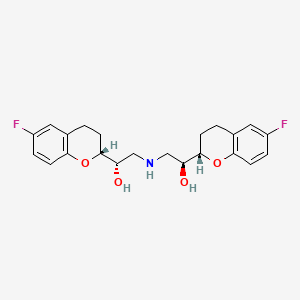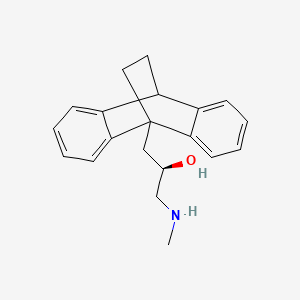
Loureirin B
Overview
Description
This compound has been recognized for its broad biological functions, including anti-inflammatory, anti-cancer, and immunosuppressive effects . Loureirin B has been extensively studied for its potential therapeutic applications in various diseases, making it a compound of significant interest in the fields of pharmacology and medicinal chemistry.
Mechanism of Action
Target of Action
Loureirin B (LrB), a flavonoid derived from Resina Draconis, has been found to interact with several targets. The primary targets include the Kv1.3 channel , a voltage-gated potassium channel on the effector memory T cell membrane , and the STIM1/Orai1 channel . These channels play a crucial role in the regulation of calcium ion (Ca2+) influx and interleukin-2 (IL-2) secretion in cells . Additionally, LrB has been reported to target the PI3K/AKT signaling pathway .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in cellular functions. It inhibits the Kv1.3 and STIM1/Orai1 channels, leading to a reduction in Ca2+ influx and IL-2 secretion in cells . This inhibition is believed to contribute to LrB’s immunosuppressive effects . Furthermore, LrB has been shown to block the PI3K/AKT signaling pathway, which is involved in various cellular processes, including cell proliferation and survival .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the PI3K/AKT signaling pathway , which plays a key role in cell survival and proliferation . Additionally, it inhibits the Kv1.3 and STIM1/Orai1 channels , which are involved in the regulation of Ca2+ influx and IL-2 secretion . The modulation of these pathways contributes to LrB’s immunosuppressive and anti-cancer effects .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. It was found that LrB-loaded nanoliposomes improved the pharmacokinetic parameters such as maximum concentration, elimination rate half-life, area under the curve, and plasma clearance . .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to reduce the clinical score and relieve joint swelling in rats with collagen-induced arthritis . It also decreases the percentage of CD4+ T cells, while increasing the percentage of CD8+ T cells in peripheral blood mononuclear and spleen of rats with CIA . Furthermore, LrB significantly reduces the concentrations of inflammatory cytokines interleukin (IL)-1b, IL-2, IL-6, IL-10 and IL-17 in the serum of CIA rats .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Loureirin B exerts various effects on different types of cells and cellular processes. In cervical cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces invasion and migration by targeting the PI3K/AKT signaling pathway . In colorectal cancer cells, this compound analogues regulate the cell cycle and Fas death receptor, leading to selective cytotoxicity against cancer cells . Furthermore, this compound inhibits Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both KV1.3 and STIM1/Orai1 channels, thereby exerting immunosuppressive effects .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits the PI3K/AKT signaling pathway in cervical cancer cells, leading to reduced cell proliferation and increased apoptosis . In colorectal cancer cells, this compound analogues induce cell cycle G2/M arrest by regulating cell cycle-associated proteins and up-regulating Fas cell surface death receptor . Additionally, this compound inhibits KV1.3 and STIM1/Orai1 channels in Jurkat T cells, leading to reduced Ca2+ influx and IL-2 secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in cervical cancer cells, the viability of HeLa cells gradually declines over time after treatment with this compound, with significant reductions observed at 12, 24, and 48 hours . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In colorectal cancer studies, this compound analogues exhibited selective anticancer activity at specific concentrations, with IC50 values of 8.4 and 17.9 μM for certain compounds . High doses of this compound may lead to toxic or adverse effects, although detailed studies on its toxicity are limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as plasminogen activator inhibitor-1 and proteins involved in the PI3K/AKT signaling pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. This compound is known to target specific compartments or organelles within cells, although the exact targeting signals or post-translational modifications directing its localization are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions: Loureirin B can be synthesized through classical Claisen-Schmidt reactions, followed by reduction reactions to obtain the corresponding dihydrochalcones . The synthesis involves the use of sodium hydroxide as a catalyst and a mixture of ethanol and water as solvents. The reaction is carried out at room temperature with stirring to achieve aldol condensation, forming chalcones. These chalcones are then reduced using ferric chloride as a catalyst along with trimethylsilyl chloride and triethylsilane as additives to yield dihydrochalcone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the plant Dracaena cochinchinensis. The extraction process includes solvent extraction, purification, and crystallization to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Loureirin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydrochalcones.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Loureirin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored for its therapeutic potential in treating various diseases such as cancer, cardiovascular diseases, and autoimmune disorders
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
- Loureirin A
- Cochinchinenin A
Loureirin B stands out among these compounds for its broad spectrum of biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRAPVRYLGYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152460 | |
| Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-90-0 | |
| Record name | Loureirin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loureirin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOUREIRIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















